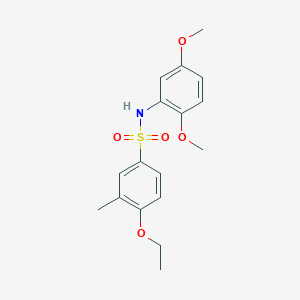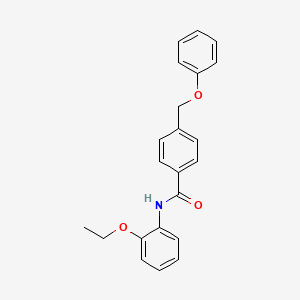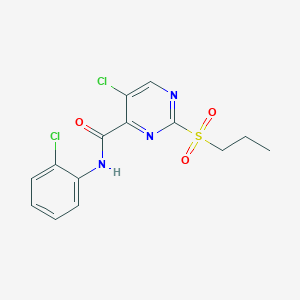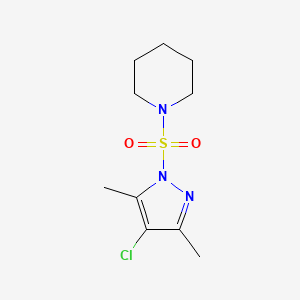![molecular formula C27H29N3O2 B4244624 4-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide](/img/structure/B4244624.png)
4-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide
Overview
Description
4-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide is a complex organic compound that features a piperazine ring, phenyl groups, and an amide linkage. This compound is of interest due to its potential pharmacological properties, particularly in the fields of antibacterial and anticancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide typically involves the following steps:
Formation of Electrophiles: Various substituted or unsubstituted anilines react with bromo acetyl bromide in an aqueous basic medium to form 2-bromo-N-(substituted/unsubstituted)phenyl acetamides.
Coupling Reaction: These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antibacterial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and phenyl groups enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- 1,4-benzenediamine, N-phenyl-
- Ethanone, 1-(4-phenyl-1-piperazinyl)-
Uniqueness
4-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide is unique due to its specific combination of a piperazine ring, phenyl groups, and an amide linkage. This structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2/c31-26(17-9-12-22-10-3-1-4-11-22)28-25-16-8-7-15-24(25)27(32)30-20-18-29(19-21-30)23-13-5-2-6-14-23/h1-8,10-11,13-16H,9,12,17-21H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRNIQOOWLSTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-{[(2-Thienylmethyl)amino]sulfonyl}chromen-2-one](/img/structure/B4244560.png)


![1-[2-(4-Bromophenoxy)ethyl]-1H-1,3-benzodiazole-2-sulfonic acid](/img/structure/B4244581.png)

![2-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4244592.png)
![2-(2,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4244598.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B4244604.png)
![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-2-piperazinyl)acetamide](/img/structure/B4244619.png)

![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B4244632.png)

